

# sulfasalazine hematological toxicity neutropenia agranulocytosis monitoring

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## Compound Focus: Sulfasalazine

CAS No.: 599-79-1

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## Risk Quantification & Clinical Profile

The tables below summarize the incidence and clinical characteristics of this adverse event.

Table 1: Incidence and Risk of Sulfasalazine-Induced Agranulocytosis

Parameter	Details	Source/Study
<b>Overall Incidence</b>	~0.04% to 0.07% (approx. 1 in 2,400 to 1 in 1,400 patients) [1]	Swedish Population Study / Jick H et al.
<b>Risk by Treatment Duration</b>		
• First month	1 in 2,400 (0.04%)	Swedish Population Study [1]
• Second & Third months	1 in 700 (0.14%)	Swedish Population Study [1]
• Beyond 3 months	1 in 11,200 (0.009%)	Swedish Population Study [1]
<b>Alternative Incidence Estimate</b>	6.8 per 10,000 users [1]	Jick H et al.

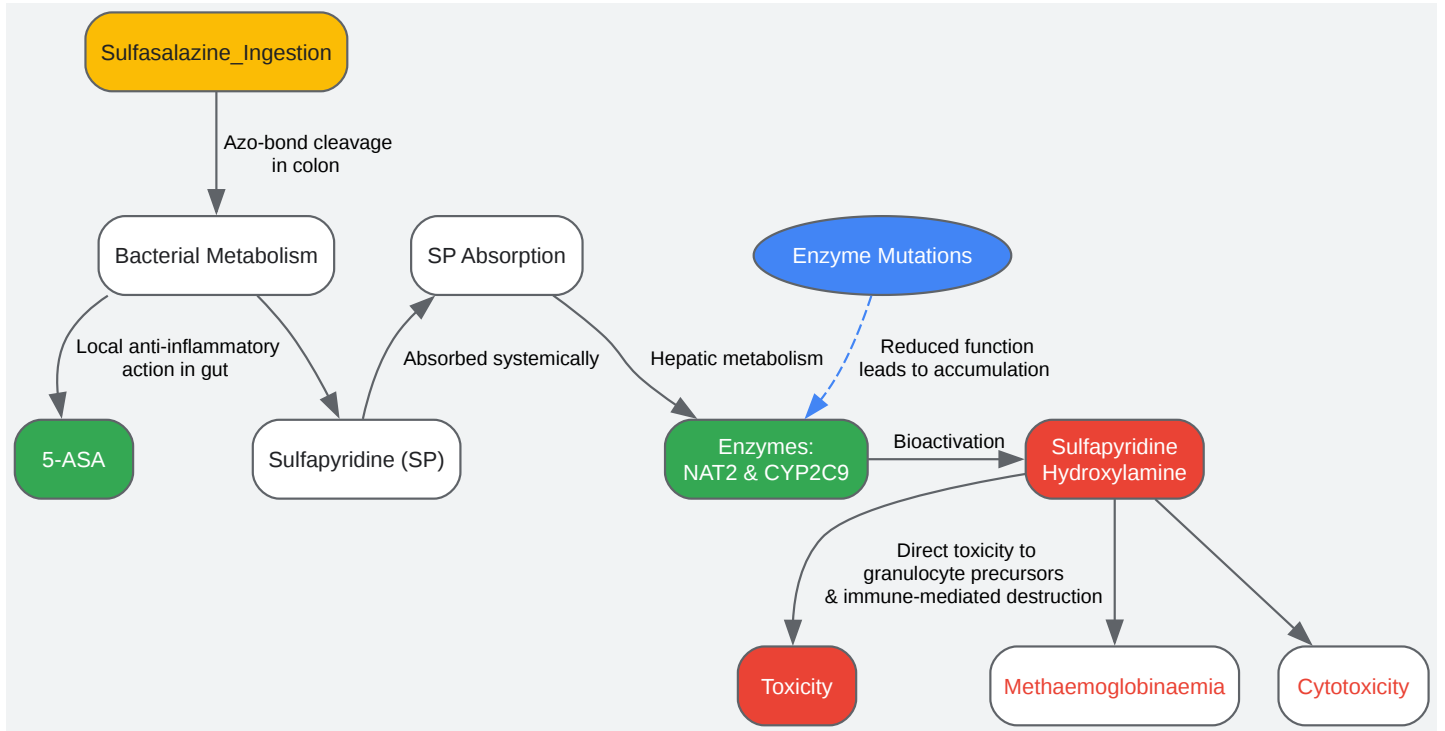
Parameter	Details	Source/Study
Fatality Rate	6.5% [1]	

**Table 2: Clinical Presentation and Key Characteristics**

Category	Details
Definition	Absolute Neutrophil Count (ANC) < $0.5 \times 10^9/L$ (or < 500 cells/ $\mu L$ ) [1]
Typical Onset	Within the first 3 months of treatment initiation; can occur as early as 6 weeks. [1]
Common Symptoms	Fever, sore throat, throat pain, dysphagia, oral ulcers/gingivitis, signs of infection. [1]
Recovery Post-Discontinuation	Typically occurs within 10-14 days. Complete recovery is expected with management. [1]

## Mechanism of Action & Toxicity Pathways

Understanding the mechanism of toxicity is crucial for developing monitoring strategies and potential preventative measures.



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Diagram 1: Proposed metabolic pathway for **sulfasalazine**-induced agranulocytosis. Toxicity is linked to the accumulation of a Sulfapyridine Hydroxylamine metabolite, particularly in individuals with reduced-function mutations in NAT2/CYP2C9 enzymes [1] [2].

## Clinical Monitoring & Management Protocol

Adherence to a strict monitoring protocol is the primary strategy for mitigating the risks of agranulocytosis.



**What is the postulated molecular mechanism behind sulfasalazine-induced agranulocytosis?** The leading hypothesis involves a **idiosyncratic, metabolite-mediated toxicity**. **Sulfasalazine** is metabolized in the gut to sulfapyridine, which is absorbed and further metabolized in the liver by enzymes like CYP2C9 and NAT2 to a reactive metabolite, **sulfapyridine hydroxylamine**. In vitro studies show this metabolite causes direct toxicity to mononuclear leucocytes and methaemoglobinaemia. Individuals with genetic polymorphisms leading to reduced function of these enzymes may be at higher risk due to accumulation of this toxic compound [1] [2].

**Are there any novel adverse events associated with sulfasalazine identified through recent pharmacovigilance?** Yes, a large-scale analysis of the FDA Adverse Event Reporting System (FAERS) database has identified potential new safety signals not currently listed on the drug label. These include **acute febrile neutrophilic dermatosis, aseptic meningitis, glomerulonephritis, and hepatosplenic T-cell lymphoma**. These findings, generated through disproportionality analysis, provide valuable hypotheses for further research and ongoing safety monitoring [3].

**What are the key considerations for managing a confirmed case of SSZ-induced agranulocytosis?** Immediate and comprehensive management is critical. The cornerstone is **prompt and permanent discontinuation of sulfasalazine**. Management should include:

- **Infection Control:** Immediate workup for infection and initiation of broad-spectrum antibiotics for febrile neutropenia [1].
- **Stimulation of Myelopoiesis:** Administration of **Granulocyte Colony-Stimulating Factor (G-CSF)** has been used successfully to accelerate neutrophil recovery without reported adverse effects in these cases [1].
- **Supportive Care:** This may include surgical drainage of abscesses (a common sequela), blood product transfusions, and other life-support measures as required [1].

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## References

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